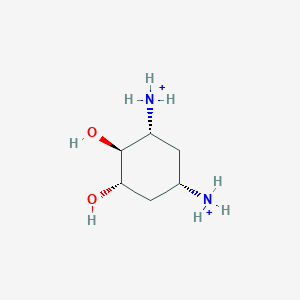

1,3-Diamino-5,6-dihydroxycyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

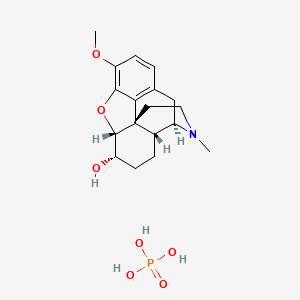

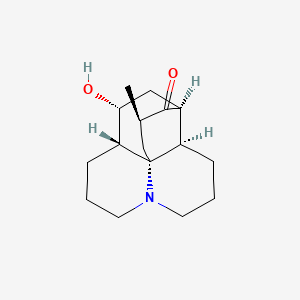

(1S,2S,3R,5S)-3,5-diammoniocyclohexane-1,2-diol is an organic cation obtained by protonation of the amino groups of (1S,2S,3R,5S)-3,5-diaminocyclohexane-1,2-diol It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (1S,2S,3R,5S)-3,5-diaminocyclohexane-1,2-diol.

Scientific Research Applications

Polyimide Membranes Modification

- 1,3-Diamino-5,6-dihydroxycyclohexane derivatives, specifically 1,3-cyclohexanebis(methylamine), have been used as cross-linking agents for modifying polyimide membranes. These modifications significantly alter the chemical compositions and microstructure of the membranes, improving their gas transport properties and resistance to plasticization. The changes after modifications were characterized using various techniques such as FTIR-ATR, XPS, UV, SEM-EDX, and TGA. This research suggests a novel approach to enhancing plasticization resistance of polyimide membranes through diamino cross-linking followed by thermal annealing (Shao et al., 2005).

Spectral Studies and Analytical Applications

- In the field of spectral studies, 1,3-diamino-5,6-dihydroxycyclohexane derivatives have been synthesized for spectrophotometric microdetermination of cobalt(II). These compounds exhibit changes in their absorption spectra in different solvents and pH, aiding in the detection of trace amounts of cobalt in various samples. This research indicates the potential of these compounds in radiochemical studies and spectrophotometric analysis (Khedr et al., 2005).

Synthesis of Polyhydroxycyclohexanes

- The compound has been used in the synthesis of polyhydroxycyclohexanes and related compounds from quinic acid. This involves a stereocontrolled process of epoxide formation and hydrolysis, showcasing the utility of 1,3-diamino-5,6-dihydroxycyclohexane in the synthesis of complex organic structures (González et al., 2003).

Magnetic Properties in Bimetallic Ferromagnets

- The compound plays a role in the synthesis of bimetallic cyanide-bridged two-dimensional ferromagnets. These materials, synthesized using hexacyanoferrate(III) anions and nickel(II) bis-diamino complexes of 1,3-diamino-5,6-dihydroxycyclohexane, exhibit unique magnetic properties and structural chirality. This research opens avenues in the development of ferromagnetic materials with potential applications in various technological fields (Coronado et al., 2006).

Biosynthesis and Application in Nylon Materials

- Research on diamine biosynthesis, including 1,3-diamino-5,6-dihydroxycyclohexane derivatives, highlights their significance as monomers in polyamide plastics. Utilizing renewable raw materials for the synthesis of diamines is key to establishing a sustainable plastics industry. The use of microbial factories for the production of these diamines has been explored, demonstrating their application in the development of bio-based nylon materials (Wang et al., 2020).

properties

Molecular Formula |

C6H16N2O2+2 |

|---|---|

Molecular Weight |

148.2 g/mol |

IUPAC Name |

[(1R,2S,3S,5S)-5-azaniumyl-2,3-dihydroxycyclohexyl]azanium |

InChI |

InChI=1S/C6H14N2O2/c7-3-1-4(8)6(10)5(9)2-3/h3-6,9-10H,1-2,7-8H2/p+2/t3-,4+,5-,6-/m0/s1 |

InChI Key |

QOLDZWBHLDQIJR-FSIIMWSLSA-P |

Isomeric SMILES |

C1[C@@H](C[C@@H]([C@H]([C@@H]1[NH3+])O)O)[NH3+] |

SMILES |

C1C(CC(C(C1[NH3+])O)O)[NH3+] |

Canonical SMILES |

C1C(CC(C(C1[NH3+])O)O)[NH3+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-hydroxyphenyl)-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}propanohydrazide](/img/structure/B1236853.png)

![2-[[1-(Hydroxyimino)ethyl]azo]benzothiazole](/img/structure/B1236858.png)

![(1S,3R,4R,6S,8S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1236861.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B1236872.png)